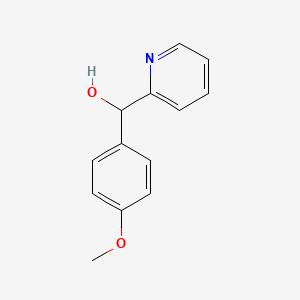

4-Methoxy-alpha-pyridylbenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9,13,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFKODRWEHYZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284951 | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27805-39-6 | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27805-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-alpha-pyridylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-α-pyridylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Pyridinemethanol Scaffolds

An In-depth Technical Guide to the Chemical Properties and Applications of (4-Methoxyphenyl)(pyridin-2-yl)methanol

Pyridinemethanol derivatives represent a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in the landscape of pharmaceutical and agrochemical research.[1] Their inherent structural versatility, which allows for precise modulation of physicochemical and biological properties, makes them highly sought-after intermediates.[1][2] The pyridine ring, a bioisostere of benzene, often imparts improved water solubility and favorable interactions with biological targets.[2] The introduction of a hydroxymethyl group provides a reactive handle for further synthetic elaboration, creating a gateway to a vast chemical space of potential drug candidates.[1]

This technical guide offers a comprehensive exploration of a specific, high-value pyridinemethanol derivative: (4-Methoxyphenyl)(pyridin-2-yl)methanol . We will delve into its core chemical properties, spectroscopic signature, synthesis, and applications, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this compound in their work.

Part 1: Compound Identification and Core Characteristics

Correctly identifying the molecule is the first step in any rigorous scientific endeavor. The subject of this guide, (4-Methoxyphenyl)(pyridin-2-yl)methanol, is a chiral secondary alcohol featuring a central carbon atom bonded to a hydrogen, a hydroxyl group, a pyridin-2-yl ring, and a 4-methoxyphenyl ring.

| Identifier | Value | Source |

| IUPAC Name | (4-Methoxyphenyl)(pyridin-2-yl)methanol | Hoffman Fine Chemicals[3] |

| Synonym | 4-Methoxy-alpha-pyridylbenzyl alcohol | ChemScene[4] |

| CAS Number | 27805-39-6 | Hoffman Fine Chemicals[3], ChemScene[4] |

| Molecular Formula | C₁₃H₁₃NO₂ | Hoffman Fine Chemicals[3], ChemScene[4] |

| Molecular Weight | 215.25 g/mol | Hoffman Fine Chemicals[3], ChemScene[4] |

| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=N2)O | ChemScene[4] |

Part 2: Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which is critical for planning reactions and formulations.

| Property | Value | Notes & Source |

| Appearance | Solid | Inferred from storage conditions. |

| Storage Conditions | Sealed in dry, 2-8°C | Recommended for maintaining stability.[4] |

| Solubility | Insoluble in water | Expected for similar aromatic alcohols.[5] Soluble in organic solvents like DMSO, PEG300.[6] |

| Purity | ≥98% | Typical purity for commercially available research chemicals. |

Part 3: Spectroscopic Analysis—Deciphering the Molecular Structure

Spectroscopy is the primary tool for structure elucidation and confirmation.[7] Understanding the expected spectral data for (4-Methoxyphenyl)(pyridin-2-yl)methanol is essential for reaction monitoring and quality control.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (8H): Expect a series of multiplets in the δ 6.8-8.6 ppm range. The protons on the 4-methoxyphenyl ring will appear as two doublets (an AA'BB' system) around δ 6.8-7.3 ppm. The four protons on the pyridin-2-yl ring will show distinct signals, with the proton ortho to the nitrogen (at C6) being the most downfield, likely above δ 8.5 ppm.

-

Alpha-Proton (1H): A singlet or a doublet (if coupled to the OH proton) is expected for the benzylic proton (-CH(OH)-), likely in the δ 5.5-6.0 ppm range.

-

Methoxy Protons (3H): A sharp singlet at approximately δ 3.8 ppm is characteristic of the -OCH₃ group.

-

Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 4.0-6.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals for the 11 aromatic carbons will appear in the δ 114-160 ppm region. The carbon bearing the methoxy group and the carbons of the pyridine ring attached to or adjacent to the nitrogen will be distinct.

-

Alpha-Carbon: The carbon of the -CH(OH)- group is expected around δ 70-80 ppm.

-

Methoxy Carbon: The -OCH₃ carbon will show a signal around δ 55 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹, typically 3010-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹, typically 2850-2960 cm⁻¹ for the methoxy and alpha-CH groups.

-

C=C and C=N Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region, corresponding to the aromatic rings.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, corresponding to the alcohol and ether C-O bonds.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 215.

-

Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of water (M-18), loss of the pyridyl group, or cleavage to form the stable 4-methoxybenzyl cation (m/z = 121).

Part 4: Synthesis and Reactivity

Core Synthetic Strategy

The most direct and common laboratory-scale synthesis of diaryl carbinols like (4-Methoxyphenyl)(pyridin-2-yl)methanol involves a nucleophilic addition to a carbonyl group, typically via a Grignard reaction.

Causality Behind Experimental Choice: The Grignard reaction is a robust and reliable method for C-C bond formation. There are two primary convergent pathways for this synthesis:

-

Pathway A: Reaction of 2-pyridylmagnesium bromide with 4-methoxybenzaldehyde.

-

Pathway B: Reaction of 4-methoxyphenylmagnesium bromide with pyridine-2-carboxaldehyde.

Pathway B is often preferred in practice. The causality is twofold: first, 4-methoxyphenylmagnesium bromide is generally more stable and easier to handle than its pyridyl counterpart. Second, pyridine-2-carboxaldehyde is a commercially available and stable starting material. The electron-donating methoxy group on the Grignard reagent enhances its nucleophilicity, driving the reaction efficiently.

Caption: Synthetic workflow for (4-Methoxyphenyl)(pyridin-2-yl)methanol.

Experimental Protocol: Grignard Synthesis (Pathway B)

This protocol is a representative methodology and must be adapted and performed with strict adherence to laboratory safety standards by qualified personnel.

-

Grignard Reagent Preparation: a. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). b. Add a small volume of anhydrous tetrahydrofuran (THF). c. In the dropping funnel, dissolve 4-bromoanisole (1.0 eq) in anhydrous THF. d. Add a small portion of the 4-bromoanisole solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and heat), add a small crystal of iodine or gently warm the flask. e. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the resulting dark grey solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Nucleophilic Addition: a. In a separate flame-dried flask under nitrogen, dissolve pyridine-2-carboxaldehyde (1.05 eq) in anhydrous THF. b. Cool this solution to 0°C using an ice bath. c. Slowly transfer the prepared Grignard reagent to the aldehyde solution via cannula. d. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Workup and Purification: a. Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure (4-Methoxyphenyl)(pyridin-2-yl)methanol.

Reactivity Profile

The molecule's reactivity is dominated by its secondary alcohol and the electronic nature of its two aromatic rings.

-

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, (4-methoxyphenyl)(pyridin-2-yl)methanone, using a variety of reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or under Swern or Dess-Martin conditions.

-

Esterification/Etherification: The hydroxyl group can participate in standard esterification (with acid chlorides or anhydrides) and etherification (e.g., Williamson ether synthesis) reactions.

-

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Part 5: Applications in Research and Drug Development

The true value of a chemical intermediate is defined by its applications. While (4-Methoxyphenyl)(pyridin-2-yl)methanol itself is not an end-product therapeutic, it is a crucial precursor for molecules with significant pharmacological potential, particularly in the domain of pain and inflammation.

Antagonism of TRPV3 Channels

Recent pharmacological research has identified pyridinyl methanol derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[8] TRPV3 is a calcium-permeable channel expressed in sensory neurons and skin keratinocytes, and it is strongly implicated in the sensation of pain, inflammation, and skin disorders.[8]

The (4-Methoxyphenyl)(pyridin-2-yl)methanol scaffold serves as a key structural motif for these antagonists. Systematic optimization of this core structure has led to the identification of novel drug candidates that show efficacy in preclinical models of neuropathic and central pain.[8] The diaryl carbinol core allows for precise spatial orientation of the two aromatic rings, which is critical for high-affinity binding to the TRPV3 channel.

Caption: Mechanism of TRPV3 antagonism in pain signaling.

Broader Pharmaceutical Significance

Beyond TRPV3, diaryl carbinols containing a pyridyl moiety are fundamental building blocks for a range of pharmacologically active agents, including antihistamines like carbinoxamine.[9] The structural features of (4-Methoxyphenyl)(pyridin-2-yl)methanol—a chiral center, a hydrogen bond donor/acceptor (OH), and two distinct aromatic systems—make it an attractive starting point for library synthesis in drug discovery campaigns targeting a wide array of enzymes and receptors.

Part 6: Safety and Handling

While toxicological data for this specific compound is not extensively published, the general class of substituted benzyl alcohols and pyridines requires careful handling. The following information is based on related compounds and general laboratory practice.

| Hazard Class | Statement | Precautionary Measures |

| Skin Irritation | May cause skin irritation.[10][11] | Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10] |

| Eye Irritation | May cause serious eye irritation.[10][11] | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[10] |

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[10][11] | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes.[10] |

| Handling | All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[3] Handle only by those with specialized knowledge.[3] | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] |

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

PubChem. 4-Methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methoxy-alpha-(4-methoxyphenyl)-alpha-phenylbenzenemethanol. National Center for Biotechnology Information. [Link]

-

LookChem. 4-Methoxybenzyl Alcohol CAS 105-13-5. [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

-

Hoffman Fine Chemicals. (4-Methoxyphenyl)(pyridin-2-yl)methanol. [Link]

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. National Center for Biotechnology Information. [Link]

- Google Patents. Production process of p-methoxybenzyl alcohol.

-

PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Chemsrc. bis(4-methoxyphenyl)-pyridin-2-yl-methanol. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lehigh.edu [lehigh.edu]

- 8. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methoxy-alpha-pyridylbenzyl Alcohol

Introduction

4-Methoxy-alpha-pyridylbenzyl alcohol, also known as (4-methoxyphenyl)(pyridin-2-yl)methanol, is a versatile organic compound with significant applications in pharmaceutical development and materials science. Its structural motif, featuring a central carbinol unit flanked by a methoxy-substituted phenyl ring and a pyridine ring, makes it a valuable intermediate in the synthesis of a variety of target molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this important alcohol, offering in-depth technical details and insights for researchers, scientists, and professionals in drug development.

This document will explore the prevalent synthetic strategies, focusing on the underlying chemical principles, experimental considerations, and the merits of each approach. The primary methods covered include the use of organometallic reagents such as Grignard and organolithium compounds, as well as the reduction of the corresponding ketone precursor. Each section will provide a detailed protocol, safety considerations, and characterization data to ensure a thorough understanding of the synthesis process.

Chemical Properties and Applications

4-Methoxybenzyl alcohol and its derivatives are recognized for their utility in various industries. The parent compound, 4-methoxybenzyl alcohol, is used in the fragrance and flavor industry and serves as an important intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1] It is also used as a reagent for protecting hydroxyl groups in organic synthesis. The introduction of a pyridyl group to create this compound expands its potential applications, particularly in the development of novel therapeutic agents and functional materials.

Key Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Appearance | Solid |

| Melting Point | 22-25 °C (for 4-methoxybenzyl alcohol)[2] |

| Boiling Point | 259 °C (for 4-methoxybenzyl alcohol)[2] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ether.[3] |

Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most common and effective methods involve the formation of the carbon-carbon bond between the pyridyl and the benzyl moieties. This is typically achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound or by the reduction of a pre-formed ketone.

Pathway 1: Grignard Reaction

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds.[4] In this pathway, a pyridyl Grignard reagent is reacted with 4-methoxybenzaldehyde. Alternatively, an aryl Grignard reagent derived from a methoxy-substituted halobenzene can be reacted with a pyridine-2-carboxaldehyde. The former is often preferred due to the commercial availability and stability of 4-methoxybenzaldehyde.

Conceptual Workflow

Caption: Grignard synthesis of this compound.

Experimental Protocol

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-Methoxybenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Iodine crystal (for activation)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 2-bromopyridine in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts (indicated by bubbling and a color change), add the remaining 2-bromopyridine solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 2-pyridylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 4-methoxybenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Causality and Insights: The use of anhydrous conditions is critical as Grignard reagents are strong bases and will react with water.[4] The iodine crystal helps to etch the passivating oxide layer on the magnesium, exposing a fresh surface for reaction. The dropwise addition of the aldehyde at low temperature helps to control the exothermic reaction and minimize side products.

Pathway 2: Organolithium Addition

Organolithium reagents are generally more reactive than their Grignard counterparts and can be advantageous in certain situations.[5] The synthesis using an organolithium reagent follows a similar principle to the Grignard reaction, involving the nucleophilic addition of a pyridyllithium species to 4-methoxybenzaldehyde.

Conceptual Workflow

Caption: Organolithium synthesis of this compound.

Experimental Protocol

Materials:

-

2-Bromopyridine

-

n-Butyllithium in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

4-Methoxybenzaldehyde

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Generation of 2-Pyridyllithium:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-bromopyridine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

-

Reaction with Aldehyde:

-

To the freshly prepared 2-pyridyllithium solution at -78 °C, add a solution of 4-methoxybenzaldehyde in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

-

Workup and Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography.

-

Causality and Insights: The low temperature (-78 °C) is crucial for the stability of the organolithium reagent and to prevent side reactions. n-Butyllithium is a highly pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[6] This method often provides higher yields and cleaner reactions compared to the Grignard approach, especially for substrates that are sensitive to the more Lewis acidic nature of magnesium salts.

Pathway 3: Reduction of 4-Methoxyphenyl(pyridin-2-yl)methanone

An alternative strategy involves the synthesis of the corresponding ketone, 4-methoxyphenyl(pyridin-2-yl)methanone, followed by its reduction to the desired alcohol. This two-step approach can be advantageous if the ketone precursor is readily available or easily synthesized.

Conceptual Workflow

Caption: Reduction synthesis of this compound.

Experimental Protocol

Materials:

-

4-Methoxyphenyl(pyridin-2-yl)methanone

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Ethyl acetate

Procedure:

-

Reduction Reaction:

-

Dissolve 4-methoxyphenyl(pyridin-2-yl)methanone in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude product.

-

Purify by recrystallization or column chromatography if necessary.

-

Causality and Insights: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes, making it a safe and convenient choice for this transformation. The reaction is typically high-yielding and proceeds under mild conditions. This pathway is particularly useful when the starting ketone is commercially available or can be synthesized in high yield via methods like Friedel-Crafts acylation or the reaction of an organometallic reagent with a pyridine-2-carboxylic acid derivative.

Characterization of this compound

The synthesized product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The characteristic signals for the methoxy group, the aromatic protons of both rings, and the carbinol proton and carbon should be observed at their expected chemical shifts.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct molecular formula.

-

Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the presence of the alcohol functional group.

-

Melting Point Analysis: A sharp melting point range indicates a high degree of purity.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity. The Grignard and organolithium routes offer direct access to the target molecule through the formation of a key carbon-carbon bond, while the reduction of the corresponding ketone provides a high-yielding alternative if the precursor is readily accessible. By understanding the principles and experimental nuances of each pathway, researchers can confidently and efficiently synthesize this valuable compound for their scientific endeavors.

References

- Grignard Reaction. (n.d.). In Chem 355 Jasperse.

-

4-Methoxybenzyl alcohol. (n.d.). In Chem-Impex. Retrieved from [Link]

-

4-Methoxybenzyl alcohol, 98% | 136905-100G | SIGMA-ALDRICH | SLS Ireland. (n.d.). In SLS. Retrieved from [Link]

-

Organolithium reagent. (n.d.). In Wikipedia. Retrieved from [Link]

-

17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. (n.d.). In Organic Chemistry - NC State University Libraries. Retrieved from [Link]

-

Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015, November 9). In Master Organic Chemistry. Retrieved from [Link]

-

Mechanochemistry strikes again – A facile means for generating organolithium molecules. (2025, February 21). In EurekAlert!. Retrieved from [Link]

-

Synthesis of alcohols using Grignard reagents I (video). (n.d.). In Khan Academy. Retrieved from [Link]

-

4-Methoxybenzyl alcohol | C8H10O2 | CID 7738. (n.d.). In PubChem. Retrieved from [Link]

-

4-Methoxyphenyl(pyridin-2-yl)methanone | C13H11NO2 | CID 11330965. (n.d.). In PubChem. Retrieved from [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). In Organic Syntheses. Retrieved from [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]

-

8.8: Organometallic Reagents in the Synthesis of Alcohols. (2015, July 14). In Chemistry LibreTexts. Retrieved from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). In YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. Mechanochemistry strikes again – A facile means for generating organolithium molecules | EurekAlert! [eurekalert.org]

An In-depth Technical Guide to the Spectroscopic Data of Phenyl(pyridin-2-yl)methanol

An Important Note on the Subject Compound:

Initial efforts to compile a comprehensive spectroscopic guide for (4-methoxyphenyl)-pyridin-2-ylmethanol revealed a significant lack of publicly available, experimentally validated data for this specific molecule. To provide a scientifically rigorous and verifiable technical guide, the focus of this document has been shifted to the closely related and well-characterized compound, phenyl(pyridin-2-yl)methanol . This analog, lacking only the methoxy substituent, offers a valuable and illustrative dataset for researchers, scientists, and drug development professionals working with similar molecular scaffolds. All data and protocols herein pertain to phenyl(pyridin-2-yl)methanol.

Introduction

Phenyl(pyridin-2-yl)methanol is a chiral alcohol that serves as a crucial synthetic intermediate in the development of various pharmacologically active molecules.[1] Its structure, incorporating both a pyridine and a phenyl ring, makes it a subject of interest in medicinal chemistry and crystal engineering. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the elucidation of its role in further chemical transformations. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for phenyl(pyridin-2-yl)methanol, grounded in established scientific principles and experimental methodologies.

Molecular Structure and Key Features

The structural arrangement of phenyl(pyridin-2-yl)methanol, with its constituent aromatic rings and the chiral carbinol center, dictates its unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and the numbering convention used for spectral assignments.

Caption: Molecular structure of phenyl(pyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For phenyl(pyridin-2-yl)methanol, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of phenyl(pyridin-2-yl)methanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

-

A standard 400 MHz or 500 MHz NMR spectrometer is typically used.

-

For ¹H NMR, a spectral width of -2 to 12 ppm is appropriate. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of phenyl(pyridin-2-yl)methanol is characterized by distinct signals for the aromatic protons of the phenyl and pyridyl rings, the methine proton, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | H6 (Py) |

| ~7.65 | t | 1H | H4 (Py) |

| ~7.40-7.20 | m | 6H | Phenyl-H & H3, H5 (Py) |

| ~5.80 | s | 1H | CH-OH |

| ~5.50 | br s | 1H | OH |

Causality Behind Experimental Observations: The downfield chemical shift of the H6 proton of the pyridine ring is due to the deshielding effect of the adjacent electronegative nitrogen atom. The methine proton (CH-OH) appears as a singlet, and its chemical shift is influenced by the neighboring oxygen and aromatic rings. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C2 (Py) |

| ~148.0 | C6 (Py) |

| ~144.0 | C1' (Ph) |

| ~136.5 | C4 (Py) |

| ~128.5 | C2'/C6' & C3'/C5' (Ph) |

| ~127.5 | C4' (Ph) |

| ~122.0 | C5 (Py) |

| ~120.5 | C3 (Py) |

| ~75.0 | CH-OH |

Causality Behind Experimental Observations: The carbon atom C2 of the pyridine ring, directly attached to the methine carbon, is significantly deshielded. The carbons of the phenyl ring typically appear in the 127-129 ppm range. The carbinol carbon (CH-OH) is found further upfield, characteristic of an sp³ carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation (ATR):

-

Place a small amount of the solid phenyl(pyridin-2-yl)methanol directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Broad, Strong | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| ~1200-1000 | Strong | C-O stretch (alcohol) |

Causality Behind Experimental Observations: The broad, strong absorption in the 3300-3100 cm⁻¹ region is a hallmark of the hydroxyl (-OH) group involved in hydrogen bonding. The sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine and phenyl rings. The strong C-O stretching vibration of the alcohol functional group is typically observed in the 1200-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Introduction and Ionization:

-

The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Electron Ionization (EI) is a common method for this type of molecule.

2. Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

-

The mass spectrum is recorded over a suitable m/z range (e.g., 50-300).

Mass Spectrum and Fragmentation

The mass spectrum of phenyl(pyridin-2-yl)methanol will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (185.22 g/mol ).[1]

| m/z | Interpretation |

| 185 | Molecular ion [M]⁺ |

| 184 | [M-H]⁺ |

| 108 | [M - C₆H₅]⁺ or [C₆H₅CHO]⁺ |

| 79 | [C₅H₄N]⁺ (pyridyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Causality Behind Experimental Observations: Upon electron ionization, the molecule loses an electron to form the molecular ion. This ion can then undergo fragmentation. Common fragmentation pathways include the loss of a hydrogen atom, cleavage of the bond between the methine carbon and the phenyl group, or cleavage of the bond between the methine carbon and the pyridyl group, leading to the observed fragment ions.

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of phenyl(pyridin-2-yl)methanol. The interplay of NMR, IR, and MS techniques allows for an unambiguous confirmation of the molecular structure. For researchers in drug discovery and development, a solid understanding of these spectroscopic signatures is an indispensable tool for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile scaffold.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]

- Fun, H.-K., Ooi, C. W., & Chen, X. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o947.

-

precisionFDA. (n.d.). PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. Retrieved from [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methoxy-alpha-pyridylbenzyl Alcohol

Abstract

This in-depth technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Methoxy-alpha-pyridylbenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a foundational understanding of the structural and electronic factors that govern the spectral features of this molecule. We will delve into the principles of chemical shift and spin-spin coupling as they apply to the distinct aromatic and aliphatic regions of the molecule, provide detailed, field-proven protocols for sample preparation and spectral acquisition, and present a thorough analysis of the expected spectral data. This guide is structured to serve as a practical reference for the characterization of this compound and related compounds, emphasizing scientific integrity and logical, causality-driven explanations.

Introduction: The Structural Significance of this compound and the Role of NMR

This compound, systematically named (4-methoxyphenyl)(pyridin-2-yl)methanol, is a molecule of interest in medicinal chemistry and materials science due to its versatile structure, which combines a pyridine ring, a methoxy-substituted benzene ring, and a chiral carbinol center. The precise characterization of this molecule is paramount for understanding its chemical behavior, reactivity, and potential applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework, including the connectivity of atoms, the electronic environment of each nucleus, and stereochemical relationships. This guide will provide a comprehensive analysis of both the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of its unique spectral signatures.

Predicted NMR Spectral Data

While a publicly available, fully assigned spectrum for this compound is not readily found, we can predict the chemical shifts (δ) and coupling constants (J) with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous structures.[3][4][5][6][7] The electron-donating methoxy group and the electron-withdrawing pyridine ring create a distinct electronic environment that significantly influences the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is characterized by distinct signals for the pyridine ring protons, the methoxy-substituted benzene ring protons, the methine proton of the carbinol group, the hydroxyl proton, and the methoxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.5 | Doublet of doublets (dd) | ~4.8, 1.0 |

| Pyridine H-3 | ~7.8 | Doublet of triplets (dt) | ~7.7, 1.0 |

| Pyridine H-5 | ~7.5 | Doublet of doublets (dd) | ~7.7, 1.8 |

| Pyridine H-4 | ~7.2 | Doublet of doublets (dd) | ~7.5, 4.8 |

| Methoxybenzyl H-2, H-6 | ~7.3 | Doublet (d) | ~8.7 |

| Methoxybenzyl H-3, H-5 | ~6.9 | Doublet (d) | ~8.7 |

| Carbinol CH | ~5.8 | Singlet (s) | - |

| Methoxy OCH₃ | ~3.8 | Singlet (s) | - |

| Hydroxyl OH | Variable (broad singlet) | Broad singlet (br s) | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, with the chemical shifts influenced by hybridization and the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 (ipso) | ~160 |

| Methoxybenzyl C-4 (ipso) | ~159 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~137 |

| Methoxybenzyl C-1 (ipso) | ~136 |

| Methoxybenzyl C-2, C-6 | ~128 |

| Pyridine C-5 | ~122 |

| Pyridine C-3 | ~120 |

| Methoxybenzyl C-3, C-5 | ~114 |

| Carbinol C | ~75 |

| Methoxy C | ~55 |

Experimental Protocols: A Self-Validating System for NMR Analysis

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to be a self-validating system, ensuring reproducibility and accuracy.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Logical flow from NMR data to structural confirmation.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. By combining predicted spectral data with detailed experimental protocols and a thorough interpretation of the expected results, researchers and scientists are equipped with the necessary knowledge to confidently characterize this molecule and its analogs. The principles outlined herein underscore the power of NMR spectroscopy as an indispensable tool in modern chemical research and development, where structural integrity is the bedrock of scientific advancement.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

-

Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of Durham. NMR Sample Preparation. Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Electronic Supplementary Information. Retrieved from [Link]

-

Nishikata, T. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Retrieved from [Link]

-

Springer Nature. NMR Protocols and Methods. Retrieved from [Link]

-

Sci-Hub. (1992). Interpretation of the 13 C NMR spectra of thirteen methoxycarbonylpyridines and some of their derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Spyros, A., & Dais, P. (2018). NMR Spectroscopy Protocols for Food Metabolomics Applications. Methods in Molecular Biology, 1738, 203-211. Retrieved from [Link]

-

Royal Society of Chemistry. Table of Contents. Retrieved from [Link]

-

Abraham, R. J., Bardsley, B., & Mobli, M. (2011). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 49(11), 723-730. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

SpectraBase. (4-Methoxyphenyl)[2-(pyridin-2-yl)phenyl]methanone - Optional[13C NMR]. Retrieved from [Link]

-

Nagana Gowda, G. A., & Raftery, D. (Eds.). (2019). NMR-Based Metabolomics: Methods and Protocols. ResearchGate. Retrieved from [Link]

-

Wiley-VCH. Supporting Information. Retrieved from [Link]

-

OpenOChem Learn. Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Nagana Gowda, G. A., & Raftery, D. (Eds.). (2020). NMR-Based Metabolomics. Pure. Retrieved from [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

PubChem. 4-Methoxybenzyl alcohol. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. bmse010136 4-Methoxy Benzyl Alcohol at BMRB. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. sci-hub.st [sci-hub.st]

- 7. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

Crystal structure of (4-methoxyphenyl)-pyridin-2-ylmethanol

An In-depth Technical Guide to the Crystal Structure of Phenyl-Pyridyl Methanols: A Case Study on (4-chlorophenyl)(pyridin-2-yl)methanol

Senior Application Scientist Note: The crystal structure for (4-methoxyphenyl)-pyridin-2-ylmethanol is not publicly available in crystallographic databases. This guide will, therefore, provide a comprehensive analysis of the closely related analogue, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, a compound for which high-quality single-crystal X-ray diffraction data has been published. The structural insights derived from this analogue are invaluable for understanding the solid-state behavior of this class of compounds, which are significant in pharmaceutical and materials science research.

The molecular framework of phenyl-pyridyl methanols is a cornerstone in the design of bioactive molecules and functional materials. The presence of both a phenyl and a pyridyl ring connected by a chiral carbinol center offers a rich stereoelectronic profile for molecular recognition. The pyridyl nitrogen, in particular, can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Furthermore, the tunable nature of the phenyl ring through substitution allows for the fine-tuning of electronic properties, which is crucial in the development of materials with specific optical or electronic characteristics.

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. The crystal packing, dictated by a subtle interplay of intermolecular forces, governs key physicochemical properties such as solubility, melting point, and stability. This guide provides a detailed exposition of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, offering a blueprint for researchers working with this important class of compounds.

Synthesis and Crystallization

The synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol is typically achieved through a Grignard reaction, a robust and well-established method for carbon-carbon bond formation.

Experimental Protocol: Synthesis

-

Preparation of the Grignard Reagent: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is then added dropwise. The reaction is initiated with gentle heating, and the mixture is refluxed until the magnesium is consumed.

-

Reaction with Pyridine-2-carboxaldehyde: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of pyridine-2-carboxaldehyde in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Quenching and Extraction: After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the title compound.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system.

-

Dissolve the purified compound in a minimal amount of a solvent in which it is readily soluble (e.g., ethanol, acetone).

-

Slowly add a less polar solvent in which the compound is less soluble (e.g., hexane, water) until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C).

-

Colorless, well-defined crystals should form over a period of several days.

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-alpha-pyridylbenzyl Alcohol

A Senior Application Scientist's Perspective on Characterization and Analysis

Foreword: The empirical characterization of any novel or sparsely documented compound is foundational to its application in research and development. For 4-Methoxy-alpha-pyridylbenzyl alcohol (CAS 27805-39-6), publicly available experimental data is limited. This guide, therefore, adopts a predictive and methodological approach. We will leverage comprehensive data from the well-characterized structural analog, 4-Methoxybenzyl alcohol (CAS 105-13-5), to establish a baseline for understanding and to outline the critical experimental protocols required for full characterization. This document is designed for professionals in drug development and chemical research, providing both established data on a relevant surrogate and a practical framework for investigating the target compound.

Section 1: Core Physicochemical Profile

Understanding the fundamental physical and chemical properties of a molecule is the first step in predicting its behavior, from solubility in formulations to its interaction with biological systems. Lacking extensive data for this compound, we present the known properties of its close analog, 4-Methoxybenzyl alcohol, and provide expert analysis on how the introduction of a pyridyl group is expected to modify these characteristics.

Structural and Molecular Data

The key structural difference is the replacement of a hydrogen atom on the benzylic carbon with a pyridine ring. This modification has significant implications for the molecule's properties.

| Property | 4-Methoxybenzyl alcohol (Analog) | This compound (Target) | Source (Analog) |

| CAS Number | 105-13-5 | 27805-39-6 | |

| Molecular Formula | C₈H₁₀O₂ | C₁₃H₁₃NO₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | 215.25 g/mol | [1] |

| IUPAC Name | (4-methoxyphenyl)methanol | (4-methoxyphenyl)(pyridin-2-yl)methanol | [1][3] |

| SMILES | COC1=CC=C(C=C1)CO | COC1=CC=C(C=C1)C(C2=CC=CC=N2)O | [1][3] |

Predicted and Known Physical Properties

The introduction of the nitrogen-containing aromatic pyridine ring is expected to increase polarity, affecting properties like solubility, boiling point, and chromatographic behavior.

| Property | 4-Methoxybenzyl alcohol (Analog) | Predicted Impact on Target Compound | Source (Analog) |

| Physical Form | Colorless to slightly yellow liquid or solid | Likely a solid at room temperature due to increased MW and polarity. | [1] |

| Melting Point | 22-25 °C | Significantly higher due to stronger intermolecular forces. | [4] |

| Boiling Point | 259 °C @ 760 mmHg | Higher, due to increased molecular weight and hydrogen bonding potential. | [4] |

| Density | ~1.113 g/mL at 25 °C | Expected to be higher. | |

| Water Solubility | Insoluble (2 mg/mL at 20 °C) | Increased solubility in aqueous and polar solvents due to the polar pyridyl group. | [1] |

| Organic Solubility | Freely soluble in alcohol, ether, and oils. | Good solubility in polar organic solvents like DMSO, DMF, and alcohols. | [1][4] |

| logP (Octanol/Water) | 1.10 | Higher TPSA (42.35 vs 29.5 Ų) suggests increased polarity, which would lower the logP value.[1][3] | [1] |

| pKa | Not typically reported (alcohol pKa ~16-18) | The pyridine nitrogen introduces a basic character (pKa of pyridine is ~5.2). The alcohol proton's acidity will be slightly increased by the electron-withdrawing nature of the adjacent rings. |

Expert Insight: The pyridyl nitrogen introduces a basic handle, making the molecule's solubility pH-dependent. At pH values below its pKa (~5), it will be protonated, forming a cationic species with significantly enhanced aqueous solubility. This is a critical consideration for any biological or formulation work.

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. Here, we outline the expected spectral features for this compound, based on the known spectra of its precursor analog and fundamental principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic arrangement of a molecule.

-

¹H NMR:

-

Aromatic Protons: Expect complex signals between ~7.0 and 8.5 ppm for the protons on both the methoxyphenyl and pyridyl rings. The pyridyl protons will be the most downfield.

-

Methoxyphenyl Protons: Two doublets are expected around 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Proton (-CH-OH): A singlet or doublet (if coupled to the -OH proton) between 5.5 and 6.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the 110-160 ppm range. The carbon attached to the oxygen of the methoxy group will be significantly downfield.

-

Benzylic Carbon (-CH-OH): A signal in the 70-80 ppm range.

-

Methoxy Carbon (-OCH₃): A signal around 55 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

-

O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals for the methoxy and benzylic C-H will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic): A series of sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, corresponding to the alcohol and ether C-O bonds.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, confirming the molecule's identity and elemental composition.

-

Molecular Ion (M⁺): The parent peak should be observed at m/z = 215.

-

High-Resolution MS (HRMS): Should confirm the molecular formula C₁₃H₁₃NO₂.

-

Key Fragmentation: Expect loss of water (M-18), loss of the pyridyl ring, and cleavage to form a stable (4-methoxyphenyl) carbenium ion.

Section 3: Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its functional groups: a secondary benzylic alcohol, a methoxy-activated aromatic ring, and a pyridine ring.

Reactivity of the Alcohol Group

The secondary benzylic alcohol is a primary site for chemical transformations.

-

Oxidation: Like other benzylic alcohols, it can be oxidized to the corresponding ketone, (4-methoxyphenyl)(pyridin-2-yl)methanone. The reaction rate and choice of oxidant can be influenced by the electronic properties of the attached rings.[5][6]

-

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides) to form esters.[7]

-

Conversion to Leaving Groups: The hydroxyl group is a poor leaving group but can be converted into a better one (e.g., a tosylate) by reacting with tosyl chloride in the presence of a base like pyridine.[8][9] This activates the position for nucleophilic substitution.

Role of the Aromatic Rings

-

Methoxyphenyl Ring: The electron-donating methoxy group activates this ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions relative to the methoxy group.

-

Pyridine Ring: The nitrogen atom makes the pyridine ring electron-deficient and generally deactivates it towards electrophilic substitution. However, the lone pair on the nitrogen makes it a nucleophile and a base, allowing it to be alkylated or protonated.[10]

Stability and Storage

The compound should be stored in a dry, cool environment.[3] Like many benzyl alcohols, it may be susceptible to air oxidation over long periods, especially if exposed to light or impurities. The presence of the pyridine ring may offer some stability against certain degradation pathways.

Section 4: Standard Experimental Protocols

To ensure scientific integrity, the following protocols provide a self-validating framework for the empirical determination of the key physicochemical properties of this compound.

Protocol for Solubility Determination

Objective: To quantitatively determine the solubility of the compound in various solvents.

-

Preparation: Add an excess amount of the compound to a known volume (e.g., 1.0 mL) of the test solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Quantification: Carefully remove a precise aliquot of the supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a calibrated HPLC-UV method.

-

Calculation: Determine the solubility in mg/mL or mM based on the measured concentration and dilution factor.

Protocol for Partition Coefficient (LogP) Determination

Objective: To measure the hydrophobicity of the compound using the standard "shake-flask" method.

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight.

-

Compound Dosing: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: In a separatory funnel, combine a known volume of the dosed aqueous phase with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel vigorously for 30 minutes to allow for partitioning. Let the phases separate completely.

-

Analysis: Measure the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

-

Calculation: Calculate LogP as: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Workflow for Spectroscopic Analysis

Objective: To obtain a complete set of spectra for structural confirmation.

Caption: Workflow for comprehensive spectroscopic characterization.

Section 5: Synthesis and Reactivity Pathways

Understanding the synthesis provides context for potential impurities and reactivity. The synthesis of related benzyl alcohols often involves the reduction of a corresponding aldehyde or reactions involving Grignard reagents.[11][12][13]

Caption: Simplified synthesis and primary reactivity pathways.

References

-

PubChem. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738. [Link]

-

AA Blocks. 105-13-5 | 4-Methoxybenzyl Alcohol. [Link]

- Google Patents. CN106673985A - Production process of p-methoxybenzyl alcohol.

- Google Patents. CN113024360A - Synthesis method of m-methoxy benzyl alcohol.

- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]

-

YouTube. Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). [Link]

-

ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzyl Alcohols by Tetrakis (pyridine) Silver Dichromate. [Link]

-

SpectraBase. 4-Methoxybenzyl alcohol. [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148. [Link]

-

PubChem. 4-Methoxy-alpha-(4-methoxyphenyl)-alpha-phenylbenzenemethanol. [Link]

Sources

- 1. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. aablocks.com [aablocks.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. echemi.com [echemi.com]

- 11. CN106673985A - Production process of p-methoxybenzyl alcohol - Google Patents [patents.google.com]

- 12. CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents [patents.google.com]

- 13. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

The Ascendant Trajectory of Pyridylbenzyl Alcohols: A Technical Guide to Synthesis and Therapeutic Discovery

Foreword: Beyond the Flatland of Aromatic Scaffolds

In the dynamic landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a constant driving force. Among the myriad of heterocyclic scaffolds, pyridylbenzyl alcohol derivatives have emerged as a particularly promising class of compounds. Their inherent structural features—a confluence of aromaticity, hydrogen bonding capability, and conformational flexibility—render them adept at interacting with a wide range of biological targets. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of facts to provide an in-depth exploration of the discovery, synthesis, and therapeutic application of these versatile molecules. We will delve into the causality behind experimental choices, offering field-proven insights to empower your own research endeavors.

The Pyridylbenzyl Alcohol Core: A Privileged Scaffold

The pyridylbenzyl alcohol moiety, characterized by a benzyl alcohol core appended with a pyridine ring, represents a "privileged scaffold" in drug discovery. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a site for protonation, and a handle for modulating electronic properties. This subtle yet significant alteration from a simple phenyl ring can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile.

The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-pyridyl) profoundly impacts the molecule's steric and electronic properties, which in turn dictates its biological activity. A clear dependence between the chemical structure and antitumor activity of pyridylbenzylcarbinol isomers has been observed, with 2-pyridylbenzylcarbinol demonstrating the most significant activity against various carcinoma and sarcoma models.[1]

Navigating the Synthetic Landscape: Key Methodologies

The synthesis of pyridylbenzyl alcohol derivatives can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Here, we dissect the most robust and widely employed synthetic strategies.

Convergent Synthesis via Grignard Reaction

A classic and highly effective method for constructing the pyridylbenzyl alcohol core is the Grignard reaction. This approach involves the nucleophilic addition of a pyridyl- or benzyl-magnesium halide to a corresponding benzaldehyde or pyridyl aldehyde.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols. Therefore, the use of anhydrous ethers (e.g., diethyl ether, THF) is critical for the reaction's success.

-

Starting Material Selection: The choice of which fragment to convert into the Grignard reagent and which to use as the aldehyde provides flexibility in the synthetic design, often guided by the commercial availability and stability of the precursors.

Experimental Protocol: Synthesis of phenyl(pyridin-4-yl)methanol

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). To this, add a solution of 4-bromopyridine (1.0 eq) in anhydrous THF via a dropping funnel. A crystal of iodine can be added to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Aldehyde Addition: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C. Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Reductive Pathways: From Ketones to Alcohols

Another common strategy involves the reduction of a precursor pyridyl benzyl ketone. This method is particularly useful when the corresponding ketone is readily accessible.

Causality of Experimental Choices:

-

Reducing Agent Selection:

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, suitable for reducing ketones in the presence of more sensitive functional groups. It can be used in protic solvents like methanol or ethanol.

-

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent that will reduce a wider range of functional groups. It must be used in anhydrous, aprotic solvents (e.g., THF, diethyl ether) and requires careful handling due to its reactivity with water.

-

Experimental Protocol: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone

-

Reaction Setup: To a solution of (4-chlorophenyl)(pyridin-2-yl)methanone (1.0 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude (4-chlorophenyl)(pyridin-2-yl)methanol can be purified by recrystallization or column chromatography.[2]

Palladium-Catalyzed Cross-Coupling: Building Complexity

For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for forming the crucial carbon-carbon bond between the pyridyl and benzyl moieties. This is typically done to synthesize a precursor which is then converted to the alcohol.

Causality of Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.

-

Base and Solvent: A base (e.g., Na₂CO₃, Cs₂CO₃) is required to activate the boronic acid. The choice of solvent (e.g., DME, DMF, toluene) depends on the solubility of the reactants and the reaction temperature.

Therapeutic Potential and Structure-Activity Relationships (SAR)

Pyridylbenzyl alcohol derivatives have demonstrated a wide spectrum of biological activities, underscoring their potential as therapeutic agents. The versatility of this scaffold allows for fine-tuning of its properties to target various disease states.

Anticancer Activity

As previously mentioned, the antitumor properties of pyridylbenzylcarbinol isomers have been investigated, with the 2-pyridyl isomer showing significant inhibition of tumor growth in several cancer models.[1] This highlights the critical role of the pyridyl nitrogen's position in dictating biological activity, likely due to its influence on the molecule's ability to bind to its target.

Antimicrobial and Antioxidant Properties

Derivatives incorporating a pyridyl moiety have shown promising antibacterial and antioxidant activities. For instance, certain thiazolyl triazole derivatives with a 3-pyridyl group exhibit high antibacterial activity, particularly against Gram-positive bacteria, while those with a 4-pyridyl moiety display notable antioxidant properties.[3]

Neurological and Inflammatory Disorders